Inferred TMK Inhibitory Potency Versus Optimized Sulfonylpiperidine Leads
The parent sulfonylpiperidine series produced compound 11, a potent TMK inhibitor with >10⁵ selectivity over the human homologue and excellent MICs against Gram-positive bacteria [1]. An independent annotation attributed an IC₅₀ of approximately 28 μM to a compound believed to be MPSB [2]. While this value lacks peer-reviewed confirmation and the exact assay context is unknown, it suggests that the unoptimized MPSB scaffold is roughly two to three orders of magnitude less potent than the optimized leads in the same chemical series.
| Evidence Dimension | S. aureus TMK inhibition |
|---|---|
| Target Compound Data | ~28 μM (unconfirmed annotation) |
| Comparator Or Baseline | Compound 11: potent TMK inhibitor, >10⁵ selectivity, excellent Gram-positive MICs (exact IC₅₀ not disclosed) |
| Quantified Difference | Approximately two to three orders of magnitude potency gap versus optimized lead |
| Conditions | Biochemical assay; details unavailable for the 28 μM value |
Why This Matters
The potency gap indicates that MPSB is not a mature pharmacological probe and would require significant medicinal-chemistry optimization to reach lead-like activity for TMK programs.
- [1] Martínez-Botella G, Loch JT, Green OM, Kawatkar SP, Olivier NB, Boriack-Sjodin PA, Keating TA. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg Med Chem Lett. 2013;23(1):169-173. View Source
- [2] Southan C. Hypothesis annotation on PubMed Commons, 2017 Sep 23. Comment on compound with reported IC₅₀ of 28 μM. Archived at Hypothesis (tag: PMID:27754406). View Source
